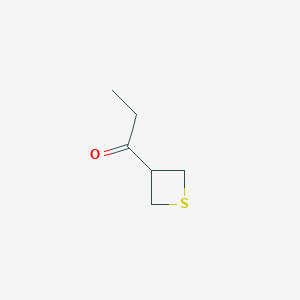

1-(Thietan-3-yl)propan-1-one

Description

Propriétés

IUPAC Name |

1-(thietan-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-2-6(7)5-3-8-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUJWLXHYSUVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization of 1-(Thietan-3-yl)propan-1-one, offering profound insights into its molecular framework and spatial arrangement. auremn.org.br

The complete assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra is the foundation of structural elucidation. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thietane (B1214591) ring and the propanoyl side chain. The methine proton at the C3 position of the thietane ring, being adjacent to the carbonyl group, would likely appear as a multiplet at a downfield chemical shift. The methylene (B1212753) protons of the thietane ring at positions C2 and C4 would exhibit complex splitting patterns due to both geminal and vicinal coupling. The ethyl group of the propanoyl moiety would present as a characteristic quartet and triplet.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbonyl carbon appearing at the most downfield position (typically >200 ppm). Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to correlate proton and carbon signals, confirming the connectivity within the molecule.

Conformational analysis of the thietane ring is a critical aspect of its characterization. nih.gov The four-membered thietane ring is not planar and exists in a puckered conformation. The position of the propanoyl substituent (axial or equatorial) in the most stable conformation can be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. mdpi.com Quantum mechanical calculations are often used in conjunction with NMR data to provide a more detailed understanding of the conformational preferences and the energy barriers between different conformers. nih.govscielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~208 |

| Thietane C3-H | Multiplet, ~3.8-4.1 | ~50-55 |

| Thietane C2/C4-H | Multiplets, ~3.2-3.6 | ~30-35 |

| -CH₂- (Propanoyl) | Quartet, ~2.7-2.9 | ~35-40 |

| -CH₃ (Propanoyl) | Triplet, ~1.0-1.2 | ~8-12 |

Should a chemical transformation of this compound lead to the formation of a new stereocenter, the product may exist as a mixture of diastereomers. NMR spectroscopy is a powerful method for quantifying the ratio of these diastereomers. Since diastereomers are chemically distinct, they will have different NMR spectra. By identifying and integrating the signals of protons that are unique to each diastereomer, the relative proportion of each can be accurately determined. This technique is crucial in stereoselective synthesis, providing a direct measure of the reaction's success in favoring one diastereomer over another.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the compound's elemental formula. For this compound, with a molecular formula of C₆H₁₀OS, HRMS would confirm the presence of the expected number of carbon, hydrogen, oxygen, and sulfur atoms, distinguishing it from other isomers with the same nominal mass.

Mass spectrometry is instrumental in identifying the products formed during the decomposition of the title compound. thieme-connect.de

Photochemical Decomposition: Ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II cleavages. semanticscholar.org Upon UV irradiation, this compound could undergo α-cleavage, leading to the fragmentation of the propanoyl group or cleavage of the C-C bond adjacent to the carbonyl within the ring. chemrxiv.orgnih.gov The resulting radical intermediates could then lead to a variety of stable products, which can be identified by MS.

Thermal Decomposition: When subjected to high temperatures, the molecule may undergo thermal degradation. thieme-connect.de For sulfur-containing heterocycles, a common thermal decomposition pathway involves the cleavage of the carbon-sulfur bonds. rsc.orgnih.govresearchgate.net In the case of this compound, this could lead to the extrusion of sulfur or ring-opening reactions. acs.org The analysis of the resulting fragments by mass spectrometry helps to elucidate the decomposition mechanism. osti.gov The fragmentation pattern in an electron ionization (EI) mass spectrum can also provide structural information, with characteristic fragments arising from the loss of the ethyl group, the entire propanoyl group, or cleavage of the thietane ring. wikipedia.orglibretexts.orgmiamioh.edu

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment | Proposed Structure |

| [M - C₂H₅]⁺ | Ion resulting from loss of the ethyl group |

| [M - C₃H₅O]⁺ | Ion resulting from loss of the propanoyl group |

| [C₄H₆S]⁺ | Thietane ring fragment after cleavage |

| [C₃H₅O]⁺ | Propanoyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a ketone. This peak is typically observed in the region of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the sp³-hybridized carbons of the thietane ring and the propanoyl side chain, which appear just below 3000 cm⁻¹. C-H bending vibrations would be found in the 1470-1350 cm⁻¹ region. The presence of the C-S bond would give rise to weaker absorptions at lower wavenumbers.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1700 - 1725 (Strong) |

| C-H (sp³) | Stretch | 2850 - 3000 (Medium) |

| C-H (CH₂, CH₃) | Bend | 1350 - 1470 (Variable) |

| C-S | Stretch | 600 - 800 (Weak) |

Chromatographic Methods for Separation and Analysis

Chromatography is an essential tool for the separation and analysis of this compound from reaction mixtures and for the assessment of its purity. The selection of the appropriate chromatographic method and conditions is critical for achieving desired separation efficiency.

Analytical Thin-Layer Chromatography (TLC)

Analytical Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative technique for monitoring the progress of reactions that synthesize this compound. It is also used to identify the presence of the compound in mixtures and to determine appropriate solvent systems for larger-scale purification.

In typical applications for related ketones, silica (B1680970) gel plates (Silica Gel 60 F254) are used as the stationary phase. A developing solvent, or mobile phase, is selected based on the polarity of the compound. For compounds of intermediate polarity like this compound, mixtures of a non-polar solvent (such as petroleum ether or hexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) are commonly employed. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the plate is visualized, typically under UV light (at 254 nm), to reveal the separated components as distinct spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 1: Typical TLC Conditions for Analysis of Heterocyclic Ketones

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 coated plates |

| Mobile Phase | Varies; typically mixtures like petroleum ether/ethyl acetate or dichloromethane/methanol |

| Visualization | UV light (254 nm), Iodine chamber, or specific staining agents (e.g., potassium permanganate) |

| Application | Reaction monitoring, purity assessment, solvent system screening |

Flash Column Chromatography for Compound Purification

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique is a rapid form of liquid chromatography that uses a positive pressure to force the mobile phase through a column packed with a stationary phase, usually silica gel.

The process involves dissolving the crude compound mixture in a minimal amount of solvent and loading it onto the top of the silica gel column. The mobile phase, predetermined from TLC analysis to give an optimal Rf value (typically 0.2-0.4), is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. For purifying compounds analogous to this compound, gradients of ethyl acetate in petroleum ether are frequently used as the eluent. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. The solvent is then removed from the combined pure fractions, yielding the purified compound.

Table 2: General Parameters for Flash Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Typically a gradient or isocratic system of petroleum ether and ethyl acetate |

| Elution Monitoring | Thin-Layer Chromatography (TLC) |

| Objective | Isolation of the target compound from synthetic byproducts and starting materials |

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative analysis and purity determination of this compound. It offers high resolution and sensitivity, making it ideal for detecting trace impurities.

Reversed-phase HPLC is the most common mode used for compounds of this type. In this setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve the desired separation. A UV detector is commonly used for detection, as the carbonyl group in the propan-1-one structure provides a chromophore that absorbs UV light. The resulting chromatogram displays peaks corresponding to the target compound and any impurities, with the area of each peak being proportional to its concentration.

Table 3: Representative HPLC Conditions for Analysis of Related Propan-1-one Compounds

| Parameter | Typical Value / Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water or Methanol and Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Spectrophotometry (e.g., at 225-254 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

X-ray Crystallography for Solid-State Structure Elucidation

While chromatographic techniques are essential for separation and purity analysis, X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. For this compound, this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and conformational details of the thietane ring and propanone side chain.

The process requires growing a suitable single crystal of the compound, which can be a challenging step. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, the electron density distribution within the crystal can be calculated. This electron density map is then used to determine the positions of the individual atoms, yielding a detailed molecular model. This technique is considered the gold standard for structural confirmation of novel compounds. Although specific crystallographic data for this compound is not available in open-access databases, this method remains the most powerful tool for its solid-state structural analysis.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of thietane (B1214591) derivatives. researchgate.netresearchgate.net DFT methods offer a good balance between computational cost and accuracy for studying polyatomic molecules. nanobioletters.comniscpr.res.in

DFT calculations can be employed to understand the electronic structure of 1-(Thietan-3-yl)propan-1-one. The presence of the propanoyl group, an electron-withdrawing substituent, is expected to influence the electron distribution within the thietane ring. science.gov Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For instance, the carbonyl group in the propanoyl substituent will likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would likely show a region of high positive potential around the carbonyl carbon and the sulfur atom, indicating electrophilic sites. nanobioletters.com Conversely, the oxygen atom of the carbonyl group would be a region of high negative potential, indicating a nucleophilic site.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Indicates the overall polarity of the molecule. |

Note: These are estimated values based on typical DFT calculations for similar organic molecules and are for illustrative purposes.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. e3s-conferences.orgnih.gov For this compound, this could be applied to understand various reactions, such as the ring-opening of the thietane moiety or reactions involving the carbonyl group.

For example, in a nucleophilic ring-opening reaction, DFT could be used to model the approach of a nucleophile to one of the carbon atoms of the thietane ring. The calculations would reveal the geometry of the transition state, where the C-S bond is partially broken and a new bond with the nucleophile is partially formed. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility. e3s-conferences.org

Conformational Analysis and Ring Puckering in Thietane Systems

The thietane ring is not planar and exists in a puckered conformation. muni.cz The degree of this puckering and the energy barrier to inversion between different puckered conformations are important aspects of its structure. muni.cz For this compound, the propanoyl substituent at the 3-position will influence the preferred conformation of the ring.

Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. nih.govchemistrysteps.com It is expected that the propanoyl group can exist in either an equatorial or an axial position relative to the puckered thietane ring. The relative energies of these conformers will depend on steric and electronic interactions. The equatorial conformation is generally favored for substituents on four-membered rings to minimize steric hindrance. nih.gov

Table 2: Predicted Conformational Preferences of this compound

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Equatorial | 0.0 | Propanoyl group is in the equatorial position, minimizing steric interactions. |

| Axial | > 1.0 | Propanoyl group is in the axial position, leading to increased steric strain. |

Note: The relative energy is an estimate and the actual value would need to be determined by specific calculations.

In Silico Approaches for Synthetic Planning and Molecular Design

Computational chemistry plays an increasingly important role in the planning of synthetic routes and the design of new molecules with desired properties. nih.govbris.ac.uk For this compound, in silico methods can be used to explore potential synthetic pathways. For instance, various synthetic strategies for thietanes have been developed, including nucleophilic substitutions and cycloadditions. nih.govresearchgate.netbeilstein-journals.org Computational models could be used to predict the feasibility and potential yields of different synthetic approaches to this specific molecule.

Furthermore, in silico molecular design can be used to predict the properties of derivatives of this compound. By computationally modifying the structure, for example, by adding different substituents, it is possible to screen for molecules with enhanced biological activity or improved physicochemical properties. bris.ac.uk

Strain Energy Analysis of the Thietane Ring and its Impact on Reactivity

The four-membered thietane ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. wikipedia.org This strain energy is a key factor in the reactivity of thietanes, as reactions that lead to the opening of the ring are often thermodynamically favorable due to the release of this strain. mdpi.com

Table 3: Comparison of Strain Energies in Small Ring Systems

| Molecule | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Thietane (estimated) | ~19-20 |

| Oxetane | ~25 |

Note: Values are approximate and serve for comparative purposes. The exact strain energy of this compound would require specific calculations.

Advanced Applications in Organic Synthesis and Chemical Biology

1-(Thietan-3-yl)propan-1-one as a Versatile Synthetic Intermediate

Thietanes are recognized as valuable intermediates and building blocks in organic synthesis. researchgate.netnih.gov They serve as precursors for a variety of sulfur-containing acyclic and heterocyclic compounds. nih.govresearchgate.net The presence of the propanone side chain on the thietane (B1214591) ring in this compound provides an additional reactive site, enhancing its versatility. This dual functionality allows for a wide range of chemical transformations, enabling the construction of intricate molecular structures. The ketone can undergo numerous reactions, such as nucleophilic additions, reductions, or condensations, while the thietane ring can be involved in ring-opening or expansion reactions. researchgate.net This orthogonal reactivity is highly advantageous for the strategic assembly of complex target molecules.

Synthesis of Complex Sulfur-Containing Heterocycles and Acyclic Compounds

The thietane moiety within this compound is a gateway to a diverse array of other sulfur-containing structures. Thietanes can undergo ring expansions to produce five-, six-, and seven-membered heterocyclic compounds through processes like insertion or nucleophilic ring-opening followed by cyclization. researchgate.net They are also precursors to thiols and thioether derivatives via ring-opening reactions. researchgate.net The synthesis of various sulfur heterocycles can be achieved through different chemical pathways. uzh.charkat-usa.org For instance, the reaction of the ketone in this compound could be used to introduce a nucleophilic group, which could then trigger an intramolecular ring-opening of the thietane, leading to a larger heterocyclic system.

| Starting Motif | Reaction Type | Resulting Heterocycle | Potential Complexity |

|---|---|---|---|

| Thietane | Ring Expansion | Tetrahydrothiophene, Thiane, Thiepane | Introduction of new substituents and stereocenters. |

| Thietane | Nucleophilic Ring-Opening | Functionalized Acyclic Thiols/Thioethers | Allows for linear extension and further functionalization. |

| Thietane | Oxidation | Thietane-1-oxide, Thietane-1,1-dioxide | Modulates electronic properties and steric profile. |

Building Blocks for Novel Molecular Architectures and Scaffolds

The constrained, three-dimensional nature of the thietane ring makes it an attractive component for building novel molecular scaffolds. nih.gov Such scaffolds provide a framework for the systematic and covalent organization of various molecular building blocks. mdpi.com The incorporation of a thietane ring can impart beneficial properties compared to non-spirocyclic analogues, including increased rigidity and access to denser molecular structures. nih.gov this compound can serve as a key building block where the thietane acts as the core scaffold and the propanone group serves as a handle for attaching other functional units or extending the molecular framework. This is crucial in the rational design of complex molecules where precise spatial arrangement of functional groups is required. mdpi.com

Chemical Biology Applications of Thietane-Containing Motifs

The unique properties of the thietane ring have led to its exploration in chemical biology, particularly in the design of probes and bioactive molecules. researchgate.net Unlike its more common oxygen analogue, the oxetane, the thietane ring has been less explored but is gaining recognition for the opportunities it may provide in analog design. researchgate.net

Thietanes as Mechanistic Probes or Mimics in Enzymatic Studies

Sulfur-containing compounds are often used as mechanistic probes in enzymatic studies, frequently as isosteric replacements for oxygen. nih.gov The thietane motif can be used to probe enzyme-substrate interactions and elucidate reaction mechanisms. The sulfur atom can engage in specific interactions, such as hydrogen bonds with key residues in an enzyme's active site. nih.gov For example, in a study of 2'-spirothietane uridine (B1682114) derivatives, the sulfur atom of the thietane ring was observed to form a hydrogen bond with an asparagine residue in the active site of the Hepatitis C Virus NS5B polymerase. nih.gov

Furthermore, molecules containing thietane rings can act as enzyme mimics, which are synthetic catalysts designed to replicate the function of natural enzymes. nih.govresearchgate.net These artificial enzymes offer advantages such as tunable catalytic activity and greater stability under various experimental conditions. nih.gov The development of such mimics is crucial for understanding catalytic pathways and for potential therapeutic applications. bohrium.comtubitak.gov.tr The derivatization of this compound could lead to tailored probes for investigating specific enzyme activities. mdpi.comresearchgate.net

Rational Design of Bioactive Scaffolds through Structural Derivatization

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. mdpi.com This process often involves modifying existing molecular scaffolds to optimize their pharmacological properties. nih.govnih.gov Thietanes are found in the core structure of some biologically active compounds and are considered important pharmaceutical motifs. nih.govresearchgate.net The inclusion of a thietane ring can influence a molecule's activity and physicochemical properties. researchgate.net

This compound is an ideal starting point for the rational design of new bioactive scaffolds. The propanone group provides a straightforward point for structural derivatization, allowing for the synthesis of a library of related compounds. By systematically altering the substituents attached to the ketone, chemists can explore structure-activity relationships (SAR) to identify compounds with enhanced potency or selectivity. This approach has been successfully used to develop novel anticancer agents from various heterocyclic scaffolds. nih.govnih.gov

| Compound Name |

|---|

| This compound |

| Thietane |

| Thietane-1-oxide |

| Thietane-1,1-dioxide |

| Tetrahydrothiophene |

| Thiane |

| Thiepane |

| Oxetane |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to 1-(Thietan-3-yl)propan-1-one

While traditional methods for synthesizing thietanes, such as the reaction of 1,3-dihalides with a sulfide (B99878) source, have been established, the future of synthesizing this compound lies in the development of more sustainable and efficient routes. nih.gov These next-generation methods will likely prioritize atom economy, reduced waste, and the use of environmentally friendly reagents and conditions.

Key areas of development include:

Photocatalysis and Light-Induced Reactions: A significant breakthrough in sustainable chemistry is the use of light-induced approaches that operate without costly or toxic transition-metal catalysts. researchgate.net The thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, represents a powerful, albeit underexploited, method for constructing the thietane (B1214591) core. researchgate.netresearchgate.net Future work could focus on adapting this reaction for precursors of this compound, potentially using visible-light photocatalysis to generate the necessary thioketone intermediates in situ under mild conditions. researchgate.netresearchgate.net

Catalytic Ring Expansions: Ring expansion of readily available thiiranes (three-membered sulfur heterocycles) offers an efficient pathway to thietanes. rsc.org Research into novel catalytic systems that can mediate this transformation with high selectivity and functional group tolerance is a promising avenue. For instance, the reaction of thiiranes with dimethyloxosulfonium methylide has been shown to produce thietanes effectively. rsc.org Developing catalytic, asymmetric versions of such ring expansions would be a significant step forward.

| Synthetic Strategy | Potential Precursors for this compound | Key Advantages |

| Photochemical [2+2] Cycloaddition | Thioacrolein derivatives and propionyl-substituted alkenes | High efficiency, potential for visible-light catalysis, mild conditions. researchgate.net |

| Catalytic Ring Expansion | Propionyl-substituted thiiranes | Use of readily available starting materials, potential for asymmetric synthesis. rsc.org |

| Cyclic Thioetherification | 1,3-dihalo-2-propanone derivatives and a sustainable sulfide source | Well-established methodology, adaptable to flow chemistry. nih.govbeilstein-journals.org |

Exploration of Unprecedented Reactivity Modes and Transformations

The unique structural and electronic properties of the thietane ring, stemming from its inherent ring strain, offer opportunities for discovering novel chemical reactions and transformations. vulcanchem.com Future research will likely move beyond simple functionalization to explore the more intricate reactivity of both the heterocyclic core and the ketone functionality in this compound.

Strain-Release Driven Reactions: The ring strain of thietane can be harnessed as a thermodynamic driving force for ring-opening reactions. While nucleophilic ring-opening is known, future work could explore unprecedented electrophile-activated ring openings. wikipedia.orgrsc.org For example, the use of electrophilic arynes can trigger a three-component reaction, opening the thietane ring and incorporating a nucleophile to generate structurally diverse thioethers in a single step. rsc.org Applying such methodologies to this compound could yield a library of complex, open-chain sulfur-containing ketones.

Oxidation and Rearrangement Chemistry: The sulfur atom in the thietane ring is susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone. youtube.com These oxidized derivatives have distinct electronic properties and three-dimensional shapes, making them interesting targets for medicinal chemistry. researchgate.net Future studies could investigate novel rearrangements of these oxidized species, potentially catalyzed by light or transition metals, to access new heterocyclic scaffolds.

Side-Chain and Ring Synergy: Exploring reactions that involve a concerted transformation of both the propanone side chain and the thietane ring is a largely untapped area. For example, intramolecular cyclizations initiated by a reaction at the ketone could lead to novel fused or spirocyclic thietane derivatives, significantly increasing molecular complexity and three-dimensionality.

Integration of Advanced Computational Methods for Predictive Chemistry and Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activity before a molecule is ever synthesized. For this compound, integrating these methods will accelerate discovery and innovation.

Predicting Reactivity and Reaction Outcomes: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of thietanes. researchgate.net Such studies can be used to analyze the molecular mechanism of reactions like cycloreversion, predicting which reaction pathways are most feasible. nih.gov By calculating transition state energies and reaction profiles, researchers can rationally design experiments to favor desired outcomes and explore novel, high-energy reaction pathways that might otherwise be discovered only by serendipity.

In Silico Design of Derivatives: The thietane ring is recognized as a valuable structural motif in medicinal chemistry, often used as a bioisostere for other functional groups to improve a drug candidate's physicochemical properties. nih.goveurekaselect.comnih.gov Computational tools can be used to predict properties such as solubility, lipophilicity, and metabolic stability for virtual libraries of this compound derivatives. This in silico screening allows for the prioritization of synthetic targets with the most promising drug-like characteristics. biotech-asia.org

Understanding Ring Strain and Conformation: Advanced computational models can accurately quantify the ring strain energy of the thietane core and predict its preferred conformations. nih.govdigitellinc.com This information is crucial for understanding its reactivity and how it will interact with biological targets like proteins. digitellinc.com By modeling the three-dimensional shape and electrostatic potential of this compound, researchers can better design it to fit into the binding pockets of specific enzymes or receptors.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Feasibility of novel ring-opening or rearrangement reactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Bioisostere Design | Conformational preferences and interaction with biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Prediction of biological activity and physicochemical properties for new derivatives. |

Expanding the Scope of Academic Applications in Interdisciplinary Fields

The unique properties of the thietane moiety make this compound a candidate for applications beyond traditional organic synthesis, extending into materials science, chemical biology, and pharmacology.

Materials Science: Thietanes can undergo ring-opening polymerization to produce polythioethers. vulcanchem.com These polymers are noted for having high refractive indices, making them potentially useful for optical coatings and other advanced optical materials. vulcanchem.com Future research could investigate the polymerization of this compound or its derivatives to create novel functional polymers where the ketone side chain can be used for cross-linking or post-polymerization modification.

Chemical Biology: The development of chemical probes is essential for studying complex biological systems. youtube.com Derivatives of this compound could be designed as chemical probes to investigate specific biological pathways. ljmu.ac.uk For example, by incorporating a reporter tag (like a fluorophore or a biotin (B1667282) handle) and a reactive group, the molecule could be used to selectively label proteins or other biomolecules, helping to elucidate their function.

Medicinal Chemistry and Pharmacology: The thietane ring is an emerging motif in drug design, valued for its ability to impart favorable properties such as improved solubility and metabolic stability while providing a distinct three-dimensional architecture. researchgate.netnih.gov The compound this compound serves as a versatile scaffold for the synthesis of new bioactive molecules. Its derivatives could be explored for a wide range of therapeutic targets, building on existing research that has identified thietane-containing molecules with antiviral, anticancer, and anti-inflammatory properties. researchgate.net

Q & A

Q. Advanced Research Focus

- In vitro assays : Dose-response studies using enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assay).

- Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to target proteins (e.g., receptors in PubChem biological activity data) .

- Metabolic stability : LC-MS/MS tracks metabolite formation in hepatic microsomal incubations .

What experimental designs mitigate challenges in synthesizing thietane-containing derivatives?

Advanced Research Focus

Thietane ring instability under acidic/basic conditions requires:

- Protecting group strategies (e.g., silylation of sulfur atoms).

- Mild reaction conditions (e.g., photoredox catalysis) to preserve ring integrity.

- Post-synthetic modifications (e.g., oxidation to sulfoxides) to enhance stability .

How do solvent and substituent effects influence the photophysical properties of this compound?

Q. Advanced Research Focus

- Solvatochromism studies : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) quantifies charge-transfer transitions.

- Substituent impact : Electron-withdrawing groups (e.g., -CF₃) redshift absorption maxima, validated via TD-DFT calculations .

- Data is tabulated for structure-property relationships:

| Substituent | λ_max (nm) in Hexane | λ_max (nm) in DMSO |

|---|---|---|

| -H | 280 | 295 |

| -CF₃ | 310 | 330 |

What protocols ensure reproducibility in scaled-up synthesis of this compound?

Q. Basic Research Focus

- Process optimization : Reaction calorimetry identifies exothermic risks during scale-up.

- Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

- Quality control : GC-MS or HPLC (C18 columns, acetonitrile/water mobile phase) verifies batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.